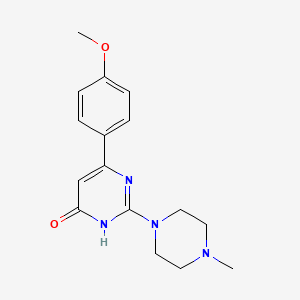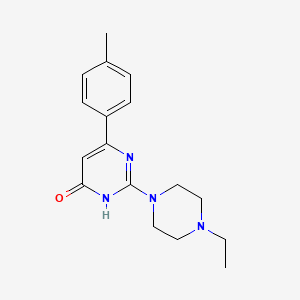![molecular formula C21H21ClN4O2 B3730831 6-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B3730831.png)
6-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone
Descripción general
Descripción
6-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potential therapeutic agent that has gained significant attention in the pharmaceutical industry due to its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 6-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that the compound exerts its biological effects by interacting with various molecular targets, including enzymes, receptors, and ion channels. For example, it has been found to inhibit the activity of several enzymes involved in cancer cell growth and proliferation. It has also been shown to bind to certain receptors in the brain, leading to the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
6-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including DNA topoisomerase II and cyclin-dependent kinases. Additionally, the compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Furthermore, it has been shown to modulate neurotransmitter release in the brain, leading to potential therapeutic applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone in lab experiments is its diverse biological activities. The compound has been shown to exhibit activity against a wide range of diseases, making it a potential therapeutic agent for various conditions. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research of 6-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone. One potential direction is the investigation of the compound's activity against other diseases, such as viral infections and metabolic disorders. Additionally, further studies are needed to elucidate the compound's mechanism of action and molecular targets. Furthermore, the development of more potent analogs of the compound may lead to the discovery of new therapeutic agents with improved efficacy and reduced toxicity.
Aplicaciones Científicas De Investigación
6-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit activity against a wide range of diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c1-28-19-5-3-2-4-18(19)25-10-12-26(13-11-25)21-23-17(14-20(27)24-21)15-6-8-16(22)9-7-15/h2-9,14H,10-13H2,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMPUDIACUIMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC(=CC(=O)N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-methyl-2-[(3-methylphenyl)amino]-4-(3-pyridinyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B3730769.png)
![5-butyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3730773.png)
![2-[(4-chlorophenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B3730775.png)
![7-amino-5-(4-isopropylphenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3730780.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3730786.png)



![ethyl 2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B3730809.png)
![ethyl 2-oxo-4-(3-pyridinyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B3730818.png)
![2-[(3,5-dimethyl-1-piperidinyl)methyl]-4(1H)-quinazolinone](/img/structure/B3730826.png)
![6-(4-fluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B3730840.png)
![2-(4-ethyl-1-piperazinyl)-6-{[(4-methylphenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B3730845.png)
![2-(4-ethyl-1-piperazinyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B3730849.png)